acetic acid;chlororuthenium;ruthenium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38833-34-0 |

|---|---|

Molecular Formula |

C8H16ClO8Ru2 |

Molecular Weight |

477.8 g/mol |

IUPAC Name |

acetic acid;chlororuthenium;ruthenium |

InChI |

InChI=1S/4C2H4O2.ClH.2Ru/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H;;/q;;;;;;+1/p-1 |

InChI Key |

LLHUCACCCSUOKG-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.Cl[Ru].[Ru] |

Origin of Product |

United States |

Significance of Ruthenium in Homogeneous Catalysis and Coordination Chemistry

Ruthenium's prominence in chemical research stems from its rich and diverse coordination chemistry. wikipedia.org As a member of the platinum group metals, it exhibits a wide range of accessible oxidation states, from -2 to +8, with Ru(II), Ru(III), and Ru(IV) being particularly stable and kinetically inert in many complexes. fao.org This electronic flexibility allows for the design of a vast array of ruthenium complexes with tunable steric and electronic properties, which is crucial for their application in catalysis. wikipedia.org

In the realm of homogeneous catalysis, ruthenium complexes have proven to be exceptionally effective for a variety of chemical transformations. acs.org They are instrumental in C-H bond functionalization, a field that seeks to directly convert ubiquitous but inert carbon-hydrogen bonds into more valuable functional groups. nih.gov Ruthenium-catalyzed reactions, such as arylation, alkenylation, and amination, offer more efficient and atom-economical routes to valuable organic compounds. nih.govmatthey.com Furthermore, ruthenium-based catalysts, like the Nobel Prize-winning Grubbs' catalysts, have revolutionized the field of olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. The functional group tolerance and stability of many ruthenium catalysts make them highly desirable for complex organic synthesis. nih.gov

Historical Context and Evolution of Research on Ruthenium Acetate Chloride Chemistry

Synthesis of Diruthenium Tetraacetate Chloride ([Ru2(O2CCH3)4]Cl) via Ruthenium Trichloride (B1173362) Reduction

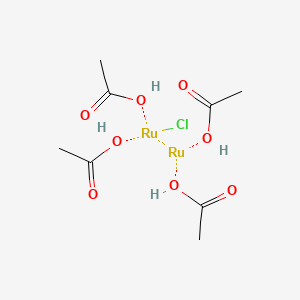

Diruthenium tetraacetate chloride, a coordination polymer with the formula {[Ru₂(O₂CCH₃)₄]Cl}ₙ, is a significant compound in ruthenium chemistry, noted for its fractional metal-metal bond order of 2.5. handwiki.orgwikipedia.org The standard synthesis involves the reduction of ruthenium trichloride (RuCl₃·xH₂O) in a solution of acetic acid. handwiki.orgwikipedia.org This process yields a red-brown solid. wikipedia.org

The core structure of the resulting complex, [Ru₂(O₂CCH₃)₄]⁺, features a distinctive "Chinese lantern" geometry, where four acetate ligands bridge the two ruthenium centers. handwiki.orgwikipedia.org The distance between the ruthenium atoms is approximately 228 pm. wikipedia.org These individual dimeric units are then linked into a polymer chain by bridging chloride ligands. handwiki.orgwikipedia.org This compound is a key starting material for creating other ruthenium complexes. For instance, basic ruthenium acetate, [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺, can be prepared by heating ruthenium trichloride in acetic acid with sodium acetate. wikipedia.org

Green Chemistry Approaches in Ruthenium Carboxylate Complex Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of organometallic compounds, including ruthenium carboxylate complexes, to minimize waste and energy consumption. mdpi.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based methods. mdpi.comnih.gov This technique, often performed using a ball mill or manual grinding in a mortar and pestle, offers several advantages, such as operating at room temperature, shorter reaction times, and applicability to reagents with poor solubility. mdpi.com

A notable example is the synthesis of diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂], a versatile precursor for various catalysts. mdpi.com This complex can be successfully prepared by manually grinding the commercially available precursor [RuCl₂(PPh₃)₃] with an alkali metal acetate, such as sodium acetate. mdpi.com Research has shown that this solventless manual grinding protocol is efficient, yielding the desired product in good yields (up to 80%) within a short time (e.g., 30 minutes). mdpi.com The efficiency of the reaction can be influenced by the grinding time and the nature of the alkali metal cation (Li⁺, Na⁺, K⁺). mdpi.com This mechanochemical approach has also been extended to synthesize other ruthenium carboxylate complexes. mdpi.com

When compared to conventional solution-phase synthesis, mechanochemical methods often demonstrate superior environmental performance. mdpi.com The traditional synthesis of [Ru(OAc)₂(PPh₃)₂] involves refluxing the reactants in a solvent like tert-butyl alcohol (t-BuOH) under a nitrogen atmosphere. mdpi.com

The sustainability of these different routes can be quantitatively assessed using green chemistry metrics such as the Environmental Factor (E-factor), which measures the mass of waste per unit of product, and Mass Productivity (MP), which is the reciprocal of the E-factor plus one. mdpi.com For the synthesis of [Ru(OAc)₂(PPh₃)₂], the mechanochemical grinding route shows a slightly better E-factor (3 vs. 4) and MP (~6 vs. 5) compared to the solvent-based method. mdpi.com The advantages become even more pronounced for other complexes, such as the benzoate (B1203000) analogue, where the grinding method has a significantly lower E-factor (1 vs. ~4) and higher MP (10 vs. 5). mdpi.com These comparisons highlight that mechanochemistry not only reduces solvent use and reaction time but also significantly lowers the environmental impact of the synthesis. mdpi.comrsc.org

| Complex | Synthesis Method | E-factor | Mass Productivity (MP) | Notes |

|---|---|---|---|---|

| [Ru(OAc)₂(PPh₃)₂] | Solution-Phase (S) | 4 | 5 | Conventional method using t-BuOH at reflux. |

| [Ru(OAc)₂(PPh₃)₂] | Mechanochemical (G) | 3 | ~6 | Solvent-free manual grinding at room temperature. |

| [Ru(O₂CPh)₂(PPh₃)₂] | Solution-Phase (S) | ~4 | 5 | Conventional solvent-based method. |

| [Ru(O₂CPh)₂(PPh₃)₂] | Mechanochemical (G) | 1 | 10 | Demonstrates significant improvement in sustainability. |

Synthesis of Related Ruthenium Acetate Precursor Complexes

The versatility of ruthenium acetate chemistry is further demonstrated by the synthesis of a wide array of precursor complexes, which can be tailored by modifying the phosphine (B1218219) and other ancillary ligands.

The complex cis-[Ru(κ²-OAc)₂(PPh₃)₂] is a key intermediate in ruthenium chemistry. mdpi.com It is typically prepared from the reaction of [RuCl₂(PPh₃)₃] with sodium acetate in a suitable solvent. mdpi.com This precursor, where the acetate ligands are bidentate (κ²), is reactive and can be used to synthesize a variety of derivatives.

For example, treatment of cis-[Ru(κ²-OAc)₂(PPh₃)₂] with bidentate nitrogen ligands like 2-(aminomethyl)pyridine (ampy) or 2-aminopyrimidine (B69317) (ampyrim) in a solvent such as methyl ethyl ketone (MEK) at room temperature leads to the rapid formation of trans,cis-[Ru(κ¹-OAc)₂(PPh₃)₂(NN)] complexes. uniud.it In these products, the acetate ligands have converted to a monodentate (κ¹) coordination mode to accommodate the new nitrogen ligand. uniud.it This reactivity allows for the straightforward synthesis of a family of related ruthenium acetate complexes with tailored electronic and steric properties. uniud.it

Mononuclear ruthenium acetate complexes featuring bulky diphosphine ligands are of significant interest for their catalytic applications. acs.orgresearchgate.net These complexes are readily prepared from acetate ruthenium precursors. A common strategy involves the displacement of triphenylphosphine (B44618) ligands from [Ru(η²-OAc)₂(PPh₃)₂] by a bulkier diphosphine ligand.

For instance, the reaction of [Ru(η²-OAc)₂(PPh₃)₂] with 1,1′-bis(dicyclohexylphosphino)ferrocene (DCyPF) in refluxing toluene (B28343) yields the thermally stable complex [Ru(η²-OAc)₂(DCyPF)] (1-cy). acs.orgresearchgate.net Similarly, one-pot reactions can be employed to create more complex structures. The derivative trans-[Ru(η¹-OAc)₂(DiPPF)(en)] can be synthesized in a one-pot reaction from [Ru(η²-OAc)₂(PPh₃)₂], 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF), and ethylenediamine (B42938) (en) in n-heptane. acs.orgresearchgate.net These syntheses demonstrate a modular approach to creating a library of catalysts by systematically varying the diphosphine and other ligands. acs.orgresearchgate.net

| Precursor | Bulky Diphosphine (PP) | Other Ligands | Solvent | Product | Yield |

|---|---|---|---|---|---|

| [Ru(η²-OAc)₂(PPh₃)₂] | DCyPF | - | Toluene | [Ru(η²-OAc)₂(DCyPF)] (1-cy) | 49% |

| [Ru(η²-OAc)₂(PPh₃)₂] | DiPPF | en | n-Heptane | trans-[Ru(η¹-OAc)₂(DiPPF)(en)] (2) | 52% |

| [Ru(η²-OAc)₂(PPh₃)₂] | DCyPF | ampy | Heptane | trans-[Ru(η¹-OAc)₂(DCyPF)(ampy)] (6) | N/A |

| [Ru(η¹-OAc)(η²-OAc)(PPh₃)₂(CO)] | DCyPP | - | Cyclohexane | [Ru(η¹-OAc)(η²-OAc)(DCyPP)(CO)] (8) | 70% |

Formation of Basic Ruthenium Acetate and its Derivatives

The synthesis of basic ruthenium acetate, a key precursor in ruthenium chemistry, typically involves the reaction of ruthenium trichloride with an acetate source in acetic acid. While reports on basic ruthenium acetates appeared in the early 1950s, their precise formulation was not established until later. wikipedia.org A common and effective method for its preparation is heating ruthenium trichloride (RuCl₃) in a solution of acetic acid in the presence of sodium acetate. wikipedia.org This process yields a family of salts characterized by the trinuclear cation [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺. wikipedia.org

These complexes are noted for their forest green color, stability in air, and solubility in alcoholic solvents. wikipedia.org The core structure of basic ruthenium acetate features a central triply bridging oxo ligand (μ₃-O) connecting three ruthenium(III) centers. wikipedia.org Each pair of ruthenium atoms is also bridged by two acetate ligands, and the coordination sphere of each ruthenium atom is completed by a terminal water molecule. This results in an octahedral coordination geometry for each Ru(III) ion. wikipedia.org This structural motif is not unique to ruthenium and is shared by analogous basic acetate complexes of iron, chromium, iridium, and manganese. wikipedia.org

A representative example of a well-characterized basic ruthenium acetate derivative is the dihydrate of the tetrafluoroborate (B81430) salt, [Ru₃O(O₂CCH₃)₆(OH₂)₃]BF₄(H₂O)₂. wikipedia.org The cationic cluster can undergo further reactions to form various derivatives. For instance, basic ruthenium acetate reacts with a range of ligands, such as triphenylphosphine (PPh₃) and pyridine. These reactions are often accompanied by a reduction of the metal centers, leading to the formation of neutral, mixed-valence compounds with the general formula [Ru₃O(O₂CCH₃)₆L₃]⁰. wikipedia.org

Another significant related compound is diruthenium tetraacetate chloride, a coordination polymer with the formula {[Ru₂(O₂CCH₃)₄]Cl}ₙ. handwiki.orgwikipedia.org This red-brown, air-stable solid is synthesized by the reduction of ruthenium trichloride in acetic acid. handwiki.orgwikipedia.orgwikipedia.orgjustapedia.org The structure consists of [Ru₂(O₂CCH₃)₄]⁺ units, which feature a "Chinese lantern" geometry with four acetate ligands bridging the two ruthenium centers. handwiki.orgwikipedia.orgjustapedia.org These dimeric units are then linked into a polymeric chain by bridging chloride ligands. handwiki.orgwikipedia.orgjustapedia.org This compound is of considerable academic interest due to its mixed-valence nature (Ru(II,III)) and a fractional metal-metal bond order of 2.5. handwiki.orgjustapedia.org

| Compound Name | Formula | Precursors | Synthetic Conditions | Key Structural Features | Appearance | Reference |

|---|---|---|---|---|---|---|

| Basic Ruthenium Acetate Cation | [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺ | Ruthenium trichloride, Sodium acetate, Acetic acid | Heating | Trinuclear oxo-centered cluster; Octahedral Ru(III) centers | Forest green | wikipedia.org |

| Diruthenium Tetraacetate Chloride | {[Ru₂(O₂CCH₃)₄]Cl}ₙ | Ruthenium trichloride, Acetic acid | Reduction in acetic acid | Coordination polymer; "Chinese lantern" [Ru₂(O₂CCH₃)₄]⁺ units linked by Cl⁻ bridges | Red-brown solid | handwiki.orgwikipedia.orgwikipedia.orgjustapedia.org |

Ligand Exchange and Derivatization Strategies in Ruthenium Acetate Chemistry

Ligand exchange and derivatization are fundamental strategies in the chemistry of ruthenium acetate complexes, allowing for the fine-tuning of their electronic, steric, and catalytic properties. These reactions involve the substitution of one or more ligands in the coordination sphere of the ruthenium center with new incoming ligands. Ruthenium acetate complexes serve as versatile precursors for the synthesis of a wide array of new compounds through these methods. samaterials.com

A common strategy involves the displacement of relatively labile ligands, such as phosphines or solvent molecules, with other donor molecules. For instance, the precursor complex [Ru(η²-OAc)₂(PPh₃)₂] can be treated with bulky diphosphines, such as 1,1'-bis(dicyclohexylphosphino)ferrocene (DCyPF), in refluxing toluene. acs.org This reaction results in the displacement of the two triphenylphosphine ligands to afford new diacetate complexes like [Ru(η²-OAc)₂(DCyPF)], which possess distinct steric and electronic properties conferred by the chelating diphosphine ligand. acs.org

The acetate ligands themselves can participate directly in ligand exchange processes or influence the substitution of other ligands. The acetate ligand can exhibit variable coordination modes, such as monodentate (η¹) and bidentate (η²), a flexibility that can stabilize reaction intermediates and facilitate ligand substitution. acs.org For example, the reaction of [Ru(η²-OAc)₂(DiPPF)] (where DiPPF is 1,1'-bis(diisopropylphosphino)ferrocene) with 2-aminopyridine (B139424) (ampy) leads to the formation of a kinetic product, trans-[Ru(η¹-OAc)₂(DiPPF)(ampy)], demonstrating the shift of acetate from a bidentate to a monodentate coordination mode to accommodate the incoming nitrogen-donor ligand. acs.org

Furthermore, derivatization can be achieved through reactions that alter the ancillary ligands while the acetate groups remain coordinated. The dicarbonyl complex trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] can be readily synthesized by reacting the diacetate precursor with carbon monoxide at room temperature. acs.org This demonstrates how the core ruthenium acetate framework can be modified to incorporate other small molecules, leading to complexes with potential applications in catalysis. acs.org

Ligand exchange is not limited to phosphine and carbonyl ligands. Studies have shown that other ruthenium complexes can undergo ligand exchange with biologically relevant molecules. For example, complexes of the type [RuII(arene)(bipyridine)Cl]⁺ can exchange their chloride ligand with the thiol group of cysteine. nih.gov This principle of ligand exchange is central to the development of new functional organometallic compounds and artificial metalloenzymes where the ruthenium center can be anchored to specific sites within a protein scaffold. nih.gov

| Starting Complex | Reagent(s) | Product Complex | Reaction Type | Reference |

|---|---|---|---|---|

| [Ru(η²-OAc)₂(PPh₃)₂] | 1,1'-bis(dicyclohexylphosphino)ferrocene (DCyPF) | [Ru(η²-OAc)₂(DCyPF)] | Diphosphine substitution | acs.org |

| [Ru(η²-OAc)₂(DiPPF)] | 2-aminopyridine (ampy) | trans-[Ru(η¹-OAc)₂(DiPPF)(ampy)] | N-donor ligand addition with acetate coordination change | acs.org |

| [Ru(η²-OAc)₂(DiPPF)] | Carbon monoxide (CO) | trans,cis-[Ru(η¹-OAc)₂(DiPPF)(CO)₂] | Carbonylation | acs.org |

| [RuII(arene)(bipyridine)Cl]⁺ | Cysteine | [RuII(arene)(bipyridine)(cysteine)]⁺ | Chloride ligand exchange with amino acid | nih.gov |

Structural Characterization of Diruthenium Tetraacetate Chloride Units

Diruthenium tetraacetate chloride, with the formula {[Ru₂ (O₂CCH₃)₄]Cl}ₙ, is a coordination polymer that has garnered significant academic interest. handwiki.orgwikipedia.org This red-brown solid is typically synthesized by the reduction of ruthenium trichloride in acetic acid. handwiki.orgwikipedia.org Its structure is built upon a fundamental dimeric cation, [Ru₂(O₂CCH₃)₄]⁺, which is linked into a polymeric chain by chloride anions.

The core cationic unit, [Ru₂(O₂CCH₃)₄]⁺, adopts a distinctive "Chinese lantern" or "paddlewheel" structure. handwiki.orgwikipedia.orgwikiwand.com This geometry is characterized by two ruthenium atoms held in close proximity, bridged by four bidentate acetate ligands. wikipedia.org Each acetate ligand spans the two metal centers, with one oxygen atom coordinating to each ruthenium. This arrangement creates a cage-like structure that encapsulates the diruthenium core. In the solid state, these [Ru₂(O₂CCH₃)₄]⁺ paddlewheel units are linked together by bridging chloride ligands, which occupy the axial positions of the diruthenium core, resulting in a one-dimensional polymeric chain. handwiki.orgwikipedia.org

A key feature of diruthenium tetraacetate chloride is the presence of a direct bond between the two ruthenium atoms. The complex contains ruthenium in a mixed-valence state, formally Ru₂(II,III). researchgate.net This leads to a fractional metal-metal bond order of 2.5. handwiki.orgwikipedia.org The experimentally determined distance for this Ru-Ru bond is approximately 228 pm. handwiki.orgwikipedia.org The existence of this strong metal-metal interaction is a defining characteristic of the diruthenium(II,III) core and is central to its electronic and magnetic properties. In related structures where axial ligands like 3-chloropyridine (B48278) replace the bridging chloride, the Ru-Ru bond length is observed to be around 2.274 Å (227.4 pm). iucr.org

Table 1: Selected Structural Parameters for the Diruthenium Tetraacetate Core

| Parameter | Value | Reference |

| Compound Formula | {[Ru₂(O₂CCH₃)₄]Cl}ₙ | handwiki.orgwikipedia.org |

| Cationic Core | [Ru₂(O₂CCH₃)₄]⁺ | handwiki.orgwikipedia.org |

| Structure Type | Chinese Lantern / Paddlewheel | handwiki.orgwikiwand.comwikipedia.org |

| Ru-Ru Bond Order | 2.5 | handwiki.orgwikipedia.org |

| Ru-Ru Bond Distance | ~228 pm | handwiki.orgwikipedia.org |

| Ru-Ru Bond Distance (3-chloropyridine adduct) | 2.2738 (3) Å | iucr.org |

| Ruthenium Oxidation State | Mixed-valence (II,III) | researchgate.net |

Coordination Modes of Acetate Ligands (κ¹, κ², and Bridging)

The acetate ligand (CH₃COO⁻) is highly versatile in its coordination to metal centers, a property well-demonstrated in ruthenium chemistry. It can adopt several binding modes, including monodentate (κ¹), bidentate (κ²), and various bridging arrangements. researchgate.netsemanticscholar.orgresearchgate.net

Monodentate (κ¹): In this mode, only one of the oxygen atoms of the acetate group binds to the ruthenium center. This is often seen in reactions where a stronger ligand displaces one of the acetate's oxygen atoms or in sterically crowded complexes. For example, reactions of diruthenium tetraacetate with sterically demanding phosphines can lead to complexes with monodentate (η¹) acetate groups. xjtlu.edu.cn

Bidentate Chelate (κ²): Here, both oxygen atoms of the acetate ligand coordinate to the same ruthenium atom, forming a four-membered chelate ring. This mode is observed in various mononuclear ruthenium complexes, such as in species derived from the reaction of dihydride ruthenium precursors with thymine (B56734) acetic acid, which can feature a κ²-(O,O) coordination. researchgate.netmdpi.com

Bridging: This is the most common mode in the polynuclear complexes discussed herein. The acetate ligand spans two different metal centers. In the "Chinese lantern" structure of [Ru₂(O₂CCH₃)₄]⁺, all four acetate ligands are in a syn-syn bridging conformation, which is a symmetrical bridge. handwiki.orgresearchgate.net Asymmetrical bridging is also possible. This bridging capability is fundamental to the formation of both dimeric and larger polynuclear cluster compounds.

Polynuclear Ruthenium Acetate Clusters and Their Structural Diversity

Beyond the dimeric species, ruthenium acetate chemistry is characterized by the formation of larger, polynuclear clusters, most notably the trinuclear oxo-centered complexes.

The terminal ligand positions (L) in the [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ framework can be occupied by a wide variety of neutral or anionic ligands, leading to extensive structural and electronic diversity. The parent cluster is often synthesized as the aquo complex, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org

The coordinated water or methanol (B129727) molecules are labile and can be readily substituted by other ligands. nih.gov

H₂O and CH₃OH: The initial isolated forms of the cluster often contain water or methanol as the terminal ligands. researchgate.netwikipedia.org For instance, the cation [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ is a common starting material. wikipedia.org

N-heterocycles: Ligands such as pyridine, imidazole (B134444), and benzimidazole (B57391) readily coordinate to the ruthenium centers. wikipedia.orgnih.gov Studies have investigated series of complexes like [Ru₃O(OAc)₆(L)₃]⁺ where L is imidazole or 4-phenylpyridine. nih.gov

Phosphines: Triphenylphosphine and other phosphine ligands can substitute the labile solvent ligands, often accompanied by a reduction of the cluster core to a mixed-valence state. wikipedia.org

CO, NO, and CN⁻: Small π-acceptor ligands like carbon monoxide (CO) and nitrosyl (NO) can also occupy the terminal positions. researchgate.net The synthesis of [Ru₃O(OAc)₆(L)₂(CO)] complexes, where L is an N-heterocycle, has been reported, demonstrating that not all terminal ligands need to be identical. nih.gov

This variability allows for the fine-tuning of the electronic properties, redox potentials, and reactivity of the trinuclear cluster core. nih.goviaea.org

Table 2: Examples of Terminal Ligands (L) in [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ Clusters

| Ligand Type | Specific Example (L) | Reference |

| Solvents | H₂O, CH₃OH | researchgate.netwikipedia.org |

| N-Heterocycles | Pyridine, Imidazole, Benzimidazole, 4-Phenylpyridine | wikipedia.orgnih.gov |

| Phosphines | Triphenylphosphine (PPh₃) | wikipedia.org |

| Carbonyl | CO | researchgate.netnih.gov |

| Nitrosyl | NO | researchgate.netacs.org |

Spectroscopic Characterization Techniques

The elucidation of the intricate structures and behaviors of ruthenium acetate chloride complexes relies heavily on a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of both the solid-state architecture and the dynamic solution-phase properties of these fascinating compounds.

X-Ray Crystallography for Complex Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For ruthenium acetate chloride species, this technique has been instrumental in confirming their molecular structures and providing key insights into the nature of the metal-metal and metal-ligand bonding.

The diruthenium tetraacetate chloride, with the formula {[Ru₂(O₂CCH₃)₄]Cl}n, exemplifies the power of X-ray diffraction. wikipedia.org Its structure reveals a "Chinese lantern" or paddlewheel core, where four acetate ligands bridge the two ruthenium atoms. wikipedia.org The Ru-Ru distance in this core is a remarkably short 228 pm, indicative of a significant metal-metal bond. wikipedia.org These [Ru₂(O₂CCH₃)₄]⁺ units are then linked into a polymeric chain by bridging chloride ligands. wikipedia.org

Single-crystal X-ray diffraction studies on various ruthenium complexes, including those with acetonitrile (B52724) and phosphonite ligands derived from ruthenium chloride precursors, have consistently shown an almost ideal octahedral coordination geometry around the ruthenium centers. researchgate.net The crystal structures of these complexes are often stabilized by a network of intermolecular hydrogen bonds. rsc.org The nature of the ligands and the experimental conditions play a crucial role in determining the final oxidation state and geometry of the isolated ruthenium complex. rsc.org For instance, the presence of N,N-donor ligands can stabilize the Ru(III) state, while their absence may facilitate the formation of higher oxidation state species like Ru(IV). rsc.org

Table 1: Crystallographic Data for Selected Ruthenium Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Ru-Ru Distance (pm) | Reference |

|---|---|---|---|---|---|---|

| Diruthenium tetraacetate chloride | {[Ru₂(O₂CCH₃)₄]Cl}n | --- | --- | Polymeric chain with bridging Cl⁻ | 228 | wikipedia.org |

| trans-dichlorobis(acetonitrile)bis(dimethylphenylphosphonite)ruthenium(II) | [RuCl₂(NCCH₃)₂{P(OCH₃)₂C₆H₅}₂] | --- | --- | Octahedral coordination | N/A | researchgate.net |

Note: Specific crystal system and space group data can vary based on the exact crystalline form and are detailed in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis and Fluxional Behavior

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For ruthenium acetate chloride and related complexes, NMR is essential for confirming the identity of ligands and probing dynamic processes such as ligand exchange or conformational changes.

Ruthenium complexes derived from precursors like ruthenium trichloride have been characterized using NMR measurements to confirm their structure in solution. researchgate.net For example, in complexes such as [RuCl₂(NCCH₃)₂{P(OCH₃)₂C₆H₅}₂], NMR helps to elucidate the coordination environment around the ruthenium center. researchgate.net

The fluxional behavior of ruthenium clusters can be studied by variable-temperature NMR experiments. These studies can provide information on the energy barriers associated with intramolecular processes. While the provided search results highlight the use of NMR for characterization, detailed studies on the fluxionality of diruthenium tetraacetate chloride itself were not prominent in the initial findings. However, the principles of NMR are broadly applied to understand the solution behavior of such coordination compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Each provides a unique "fingerprint" that is sensitive to the molecule's structure, bonding, and symmetry. These methods are invaluable for characterizing ruthenium acetate chloride complexes.

IR spectroscopy is routinely used to identify the characteristic vibrations of the acetate ligands. The positions of the carboxylate stretching frequencies (asymmetric and symmetric ν(COO)) provide information about the coordination mode of the acetate groups (e.g., bridging, chelating, or monodentate). In diruthenium tetraacetate chloride, the bridging nature of the acetate ligands gives rise to specific bands in the IR spectrum. The technique is also used to confirm the presence of other ligands, such as acetonitrile, in various ruthenium complexes. researchgate.netrsc.org

Raman spectroscopy offers complementary information. Due to different selection rules (IR activity requires a change in dipole moment, while Raman activity requires a change in polarizability), some vibrations may be strong in one technique and weak or absent in the other. acs.org Resonance Raman spectroscopy, in particular, can be used to enhance the vibrational signals of specific parts of a molecule that are associated with an electronic transition. rsc.org For ruthenium coordination polymers, this has been used to identify Ru-N and Ru-C stretching bands, providing direct evidence of the coordination mode. rsc.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the complex. acs.org

Table 2: Characteristic Vibrational Frequencies for Ruthenium Complexes

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| Asymmetric ν(COO) | IR | ~1420-1450 | Indicates bridging acetate ligand | acs.org |

| Symmetric ν(COO) | IR | ~1300-1320 | Indicates bridging acetate ligand | acs.org |

| Ru-N Stretch | Raman | ~270-280 | Confirms coordination of N-donor ligands | rsc.org |

UV-Vis Spectroelectrochemistry for Electronic Transitions

UV-Vis spectroelectrochemistry combines ultraviolet-visible (UV-Vis) absorption spectroscopy with electrochemistry. This powerful hyphenated technique allows for the study of the electronic spectra of a species as its oxidation state is changed electrochemically. It is particularly useful for understanding the electronic transitions in redox-active species like ruthenium acetate clusters.

The UV-Vis spectra of ruthenium(III) chloro species in solution are sensitive to the coordination environment, with the number of coordinated chloride and water molecules affecting the absorption maxima. jaea.go.jpresearchgate.net For ruthenium acetate clusters, electronic transitions can involve metal-centered (d-d), ligand-centered, or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands.

By applying a potential and recording the resulting UV-Vis spectrum, one can observe the appearance of new absorption bands corresponding to the oxidized or reduced forms of the complex. This allows for the direct correlation of electronic structure with redox state. For example, in various ruthenium(II) complexes, metal-based Ru(II) to Ru(III) oxidations can be observed, and the energy of these transitions is influenced by the electron-withdrawing or -donating nature of the ligands. rsc.org This technique provides crucial information on how electronic communication occurs between metal centers in polynuclear clusters upon redox changes.

Redox Properties and Electronic Communication within Ruthenium Acetate Clusters

The redox behavior of ruthenium acetate clusters is a cornerstone of their chemistry, underpinning their potential applications in areas like catalysis and materials science. The ability of ruthenium to exist in multiple stable oxidation states, primarily Ru(II), Ru(III), and Ru(IV), allows these clusters to act as reservoirs for electrons. wikipedia.org

Multi-electron Redox Behavior

A hallmark of polynuclear ruthenium acetate clusters is their ability to undergo multiple, often reversible, one-electron redox processes. iaea.org This multi-electron redox behavior is a direct consequence of having multiple redox-active metal centers within a single molecular entity.

Cyclic voltammetry studies of trinuclear ruthenium acetate clusters, [Ru₃O(CH₃CO₂)₆L₃]ⁿ (where L is a nitrogen-containing ligand), reveal a series of well-defined, reversible one-electron waves. iaea.org These waves correspond to the successive oxidation or reduction of the individual ruthenium centers within the cluster, for example, from a [Ru³⁺Ru³⁺Ru³⁺] core to [Ru⁴⁺Ru³⁺Ru³⁺] and further to other mixed-valence states. iaea.org The separation between the successive redox potentials, which can be around 1 Volt, is a measure of the electronic communication between the metal centers, indicating a strong metal-metal interaction through the bridging ligands and the central oxygen atom. iaea.org

Similarly, diruthenium paddlewheel complexes, the fundamental units of diruthenium tetraacetate chloride, are known for their high structural stability during redox reactions. chemrxiv.org When incorporated into larger assemblies like metal-organic polyhedra (MOPs), these diruthenium units can collectively participate in multi-electron transfer processes. chemrxiv.org For instance, a cuboctahedral RuMOP was shown to undergo a reduction process involving approximately nine electrons, corresponding to the reduction of nine out of the twelve available diruthenium redox sites. chemrxiv.org This capacity for multi-electron transfer makes these clusters highly attractive for applications requiring high charge storage or transfer capacity. nih.gov

Table 3: Redox Potentials for a Trinuclear Ruthenium Acetate Cluster

| Redox Couple | E₁/₂ (V vs. specific reference) | Nature of Process | Reference |

|---|---|---|---|

| [Ru₃O]⁷⁺/[Ru₃O]⁶⁺ | Varies with ligand | Reversible, one-electron | iaea.org |

| [Ru₃O]⁶⁺/[Ru₃O]⁵⁺ | Varies with ligand | Reversible, one-electron | iaea.org |

| [Ru₃O]⁵⁺/[Ru₃O]⁴⁺ | Varies with ligand | Reversible, one-electron | iaea.org |

Note: The exact potential values are highly dependent on the specific ligands (L) and the solvent system used.

Mixed-Valence States and Electronic Coupling Studies

The diruthenium tetraacetate chloride framework, with its characteristic paddlewheel structure, provides a classic example of a mixed-valence compound. The formal oxidation state of the two ruthenium centers is +2.5, implying the presence of one Ru(II) and one Ru(III) ion. rsc.orgwikipedia.org This non-integer oxidation state is a hallmark of Class II or Class III systems in the Robin-Day classification scheme, indicating a significant degree of electronic communication between the metal centers. The most stable form of these diruthenium carboxylate complexes is the Ru₂(II,III) state, with the corresponding Ru₂(II,II) and Ru₂(III,III) species being considerably less stable. rsc.org The polymeric structure of diruthenium tetraacetate chloride consists of [Ru₂(O₂CCH₃)₄]⁺ units linked by bridging chloride ligands. wikipedia.org The core [Ru₂(O₂CCH₃)₄]⁺ cation adopts a Chinese lantern structure with a Ru-Ru distance of approximately 228 pm, supporting a fractional metal-metal bond order of 2.5. wikipedia.org

The electronic coupling in these mixed-valence species is a subject of extensive research, often investigated through electrochemical and spectroscopic methods. Electrochemical studies reveal the stability of the mixed-valence state. The comproportionation constant (Kc), derived from the separation of redox potentials for the Ru₂(III,III)/Ru₂(II,III) and Ru₂(II,III)/Ru₂(II,II) couples, serves as a quantitative measure of the stability of the mixed-valence state relative to the isovalent states. For instance, in a related acetate-bridged dinuclear ruthenium complex, [Ru₂(bpmp)(OAc)₂]²⁺, a large comproportionation constant of 1.10 × 10¹² was determined, indicating considerable stability of the mixed-valence state. lu.se

| Redox Couple | Potential (E₁/₂ vs Fc⁺/0) | Comproportionation Constant (Kc) | Gibbs Free Energy of Comproportionation (ΔG_c) |

|---|---|---|---|

| Ru₂(II,II) / Ru₂(II,III) | -0.61 V | 1.10 × 10¹² | -68 kJ mol⁻¹ |

| Ru₂(II,III) / Ru₂(III,III) | +0.09 V |

Spectroscopic studies, particularly in the near-infrared (NIR) region, provide direct evidence of electronic coupling. The presence of low-energy, intense intervalence charge-transfer (IVCT) bands is a defining characteristic of mixed-valence compounds. lu.sersc.org These bands correspond to the energy required to transfer an electron from the more reduced metal center to the more oxidized one. In the case of [Ru₂(bpmp)(OAc)₂]²⁺, three distinct IVCT bands were observed in the NIR to mid-IR spectrum, suggesting a high degree of electronic delocalization. lu.se The analysis of IVCT bands using the Marcus-Hush model allows for the estimation of the electronic coupling parameter (H_ab). For some mixed-valence di-ruthenium systems, H_ab values have been calculated to be in the range of 62 to 103 cm⁻¹, classifying them as Class II mixed-valence systems, which are characterized by localized valences with a measurable rate of intramolecular electron transfer. rsc.org

| Parameter | Value | Technique |

|---|---|---|

| IVCT Band 1 | 3765 cm⁻¹ (ε = 1840 M⁻¹cm⁻¹) | NIR-IR Spectroscopy |

| IVCT Band 2 | 5615 cm⁻¹ (ε = 10590 M⁻¹cm⁻¹) | |

| IVCT Band 3 | 7735 cm⁻¹ (ε = 3410 M⁻¹cm⁻¹) | |

| EPR g-values | g₁=2.492, g₂=2.242, g₃=1.855 | EPR Spectroscopy |

Theoretical studies, such as density functional theory (DFT), complement experimental findings by providing a model for the electronic structure and the nature of electron density sharing between the ruthenium centers. acs.orgnih.gov For the [Ru₂(OAc)₄]Cl complex, calculations have shown that the ground state is a quartet, with a higher energy doublet state also possible. The calculated Ru-Ru bond distances differ between these electronic states, with the quartet state having a shorter bond (2.325 Å) compared to the doublet state (2.407 Å). acs.org This DFT-based approach aligns with the Marcus-Hush description of mixed-valency and helps to identify the specific orbitals that contribute to the electronic communication between the two redox centers. acs.orgnih.gov The combination of these experimental and theoretical investigations provides a detailed understanding of the intricate electronic structure of mixed-valence ruthenium acetate chloride species.

Catalytic Applications of Ruthenium Acetate Chloride Complexes

Hydrogenation and Transfer Hydrogenation Catalysis

Ruthenium complexes are highly effective catalysts for hydrogenation and transfer hydrogenation reactions. nih.govuchile.cl These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups. wikipedia.org Ruthenium-catalyzed transfer hydrogenation, in particular, offers a versatile method for carbonyl addition from either the alcohol or aldehyde oxidation level without the need for stoichiometric organometallic reagents. nih.gov

Ruthenium acetate (B1210297) complexes are proficient catalysts for the hydrogenation and transfer hydrogenation of various carbonyl compounds and unsaturated substrates. acs.orgresearchgate.net For instance, ruthenium(II) complexes derived from acetate precursors have demonstrated high activity in the transfer hydrogenation of ketones. acs.org In one study, a ruthenium complex promoted the complete reduction of acetophenone (B1666503) in 2-propanol, achieving a turnover frequency (TOF) of up to 81,000 h⁻¹. acs.org

The catalytic system often involves a ruthenium precursor, a phosphine (B1218219) ligand, and a base in an alcohol solvent, which also serves as the hydrogen source. uchile.clacs.org For example, the transfer hydrogenation of acetophenone using ruthenium(II) carbonyl complexes showed 100% selectivity, with the most effective catalyst reaching a TOF of 390 h⁻¹. uchile.cl The mechanism for these reactions can follow different pathways, with some complexes operating via an outer-sphere hydrogenation mechanism. acs.org The choice of ligands, such as bulky diphosphines, is crucial as it creates a more robust catalyst and can enforce a specific geometry essential for stereoselective catalysis. acs.org

Table 1: Transfer Hydrogenation of Acetophenone using Ruthenium Acetate-Derived Catalysts

| Catalyst Precursor | Substrate | Solvent/H-Source | Base | Temp (°C) | Yield/Conversion | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| [Ru(η²-OAc)₂(DCyPF)] | Acetophenone | 2-Propanol | NaOiPr | Reflux | 100% Conv. (4.5 h) | 1400 | acs.org |

| [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] | Acetophenone | 2-Propanol | NaOiPr | 30 | - | 81000 | acs.org |

| Ru(L₁)(PPh₃)Cl₂ | Acetophenone | Isopropanol | ⁱPrOK | - | - | 1.16 x 10³ | acs.org |

| cis-[RuCl₂(CO)₂(2-(4'-methoxyphenyl)-1,8-naphthyridine-κN8)₂] | Acetophenone | Propan-2-ol | NaOH | 80 | 100% Selectivity | 390 | uchile.cl |

The hydrogenation of esters to alcohols is a chemically challenging transformation. While some homogeneous ruthenium catalysts have been explored, their application is often limited to activated esters. nih.gov For example, an early ruthenium hydride complex hydrogenated ethyl acetate to ethanol (B145695) with only an 8% yield. nih.gov

More recent advancements have identified ruthenium(II) complexes capable of this reaction under specific conditions. acs.orgacs.org Research into the dehydrogenative coupling of alcohols and the reverse reaction, ester hydrogenation, has highlighted the potential of ruthenium-based systems. acs.org A proposed mechanism for ester hydrogenation involves an outer-sphere bifunctional pathway where a ruthenium hydride-amine complex transfers a Ru-H/N-H pair to the ester. acs.org This process typically requires a base, such as potassium tert-butoxide (KOtBu), and hydrogen pressure. acs.org While direct examples using pre-formed ruthenium acetate chloride are scarce in the provided literature, the fundamental studies on ruthenium-catalyzed ester hydrogenation lay the groundwork for its potential application. acs.orgacs.org The direct C-C coupling of ethanol under ruthenium-catalyzed transfer hydrogenation conditions further illustrates the versatility of these catalysts in reactions involving alcohols and their derivatives. nih.gov

The conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid or its salt, formate (B1220265), is a critical area of research for CO₂ utilization. nih.govnsf.gov Ruthenium complexes, including those derived from RuCl₃, are among the most active and selective catalysts for this transformation. nih.govnih.gov The hydrogenation is typically performed in the presence of a base and a suitable solvent system, such as DMSO/water mixtures or water and triethylamine. nih.govnih.gov

Heterogenized ruthenium catalysts, where a ruthenium complex is immobilized on a support, have shown exceptional performance. nih.govrsc.org For example, a Ru(III) catalyst prepared by immobilizing RuCl₃·xH₂O onto a bipyridine-functionalized covalent triazine framework achieved an unprecedented turnover frequency of 38,800 h⁻¹ for CO₂ hydrogenation to formate. nih.gov Similarly, ruthenium nanoparticles on supported ionic liquid phases (Ru@SILP) have demonstrated high productivity, with turnover numbers (TON) up to 16,100. nih.gov

In homogeneous systems, the novel [Ru(Acriphos)(PPh₃)(Cl)(PhCO₂)] complex has proven to be an excellent precatalyst, yielding TONs up to 4,200 and TOFs up to 260 h⁻¹ in DMSO without amine bases. nih.gov The reaction rate is influenced by factors such as hydrogen pressure and the solvent, with polar solvents generally favoring the rate-determining step of CO₂ insertion into the Ru(II)-H bond. nih.gov

Table 2: Hydrogenation of Carbon Dioxide using Ruthenium-Based Catalysts

| Catalyst | Solvent/Base | Temp (°C) | Pressure (bar) | Product | TON | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| [bpy-CTF-RuCl₃] | - | - | - | Formate | - | 38800 | nih.gov |

| [Ru(Acriphos)(PPh₃)(Cl)(PhCO₂)] | DMSO/H₂O | 60 | 80 H₂, 40 CO₂ | Formic Acid | 4200 | 260 | nih.gov |

| Ru@SILP(SO₃H-OAc) | H₂O/NEt₃ | - | - | Formate | 16100 | 1430 (initial) | nih.gov |

| Ru/bpyTN-30-CTF | - | - | - | Formic Acid | 524000 (total) | - | rsc.org |

C-H Activation and Functionalization Reactions

Ruthenium acetate chloride complexes are highly effective catalysts for the direct functionalization of otherwise inert C-H bonds. This atom-economical approach circumvents the need for pre-functionalized starting materials, offering a more sustainable and efficient route to complex molecules. The acetate ligand is often proposed to act as an internal base, facilitating the C-H activation step through a concerted metalation-deprotonation mechanism.

The directing-group-assisted C-H arylation has emerged as a robust strategy for regioselective functionalization. Ruthenium catalysts, often generated from precursors like [RuCl2(p-cymene)]2 in the presence of an acetate source, have been successfully employed for the ortho-arylation of aromatic compounds bearing imine and oxazoline (B21484) directing groups. rsc.orgrsc.orgrsc.org

Research has shown that ruthenium(II) carboxylate complexes can catalyze the direct arylation of ketimines with aryl chlorides. rsc.org The carboxylate additive is crucial for the catalytic cycle. Similarly, oxazoline-directed C-H arylation provides a pathway to chiral biaryl compounds. nih.gov The reaction typically involves a ruthenium(II) catalyst, a carboxylate additive (like potassium acetate or a bulky carboxylic acid), and an aryl halide as the coupling partner. nih.gov These reactions often exhibit broad functional group tolerance, allowing for the synthesis of a diverse range of arylated products. For instance, ruthenium-catalyzed direct arylations of indoles bearing a removable pyrimidyl directing group proceed with high chemo- and site-selectivity. nih.gov

| Directing Group | Substrate Example | Arylating Agent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Imine (from Benzylic Amine) | N-benzylidene-2,6-diisopropylaniline | 4-Chlorotoluene | [RuCl2(p-cymene)]2 / K2CO3 | High | rsc.org |

| Oxazoline | 2-Phenyl-4,4-dimethyloxazoline | 4-Bromoanisole | [RuCl2(p-cymene)]2 / K2CO3 / Additive | Up to 95% | acs.org |

| Imine (Ketimine) | N-(1-phenylethylidene)aniline | 1-Chloro-4-methoxybenzene | [Ru(O2CMes)2(p-cymene)] / MesCO2H | 85% | rsc.org |

| Removable Pyrimidyl on Indole | 1-(Pyrimidin-2-yl)-1H-indole | 1-Bromo-4-fluorobenzene | [RuCl2(p-cymene)]2 / MesCO2H | 89% | nih.gov |

Ruthenium acetate chloride systems are also potent catalysts for the C-H alkenylation and alkylation of arenes and heteroarenes. These reactions provide direct access to substituted styrenes and alkylated aromatics, which are valuable intermediates in materials science and medicinal chemistry.

Oxidative alkenylation, often referred to as the Fujiwara-Morita reaction, can be achieved using ruthenium catalysts. wikipedia.orgacs.org For example, the reaction of aromatic ketones with acrylates in the presence of a [RuCl2(p-cymene)]2 catalyst and a copper(II) acetate oxidant affords the ortho-alkenylated products in good yields. wikipedia.org These transformations can even be performed in environmentally benign solvents like water. wikipedia.org

Direct alkylations of arenes with unactivated alkyl halides, which are challenging due to potential β-hydride elimination, have been successfully realized using ruthenium catalysts. rsc.org The use of a ruthenium(II) carboxylate complex, such as [Ru(O2CMes)2(p-cymene)], has been shown to be effective for the direct alkylation of ketimines with alkyl halides bearing β-hydrogens. rsc.org More recently, ligand-enabled, ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids with various alkyl halides has been reported, showcasing the versatility of these catalytic systems. cdmf.org.br

| Transformation | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Oxidative Alkenylation | Acetophenone | Methyl acrylate | [RuCl2(p-cymene)]2 / Cu(OAc)2·H2O | ortho-Alkenylated ketone | wikipedia.org |

| Oxidative Alkenylation | 2-Phenylpyridine | Styrene | [RuCl2(p-cymene)]2 / AgSbF6 / Cu(OAc)2·H2O | ortho-Alkenylated pyridine | wikipedia.org |

| Direct Alkylation | 2-Acetylpyridine Imines | 1-Iodoadamantane | [RuCl2(p-cymene)]2 / K2CO3 / MesCO2H | ortho-Alkylated imine | rsc.org |

| meta-C-H Alkylation | Benzoic Acid | Cyclohexyl Iodide | [Ru(p-cymene)Cl2]2 / Ligand / Ag2CO3 | meta-Alkylated benzoic acid | cdmf.org.br |

A significant advancement in ruthenium catalysis is the development of regioselective deaminative coupling reactions. These transformations involve the cleavage of a C-N bond in an amine and the subsequent formation of a new C-C bond, offering a novel synthetic strategy for constructing complex molecular frameworks.

A catalytic system generated in situ from a cationic Ru-H complex, [(C6H6)(PCy3)(CO)RuH]+BF4-, and a benzoquinone ligand has proven highly effective for the deaminative coupling of 2-aminoaryl ketones with branched amines. This reaction leads to the regioselective formation of 2,4-disubstituted quinoline (B57606) products, which are important heterocyclic motifs in biologically active compounds. The reaction proceeds with the liberation of ammonia (B1221849) as the sole byproduct, highlighting its atom-economical nature. Mechanistic studies suggest the formation of a β-aminoimine intermediate, followed by C-C bond cleavage and subsequent cyclization. This methodology has been successfully applied to the synthesis of natural products like graveolinine.

The catalytic systems based on ruthenium acetate chloride exhibit a broad substrate scope and are amenable to a variety of reaction conditions.

In directed C-H arylations, a wide array of directing groups are tolerated, including imines, oxazolines, pyridines, and removable pyrimidyl groups. rsc.orgnih.gov The arylating agents can be aryl chlorides, bromides, or iodides, with additives sometimes required to facilitate the reaction with less reactive chlorides. nih.gov The reactions are typically conducted in organic solvents like m-xylene (B151644) or dioxane at elevated temperatures (around 120 °C). nih.gov

For alkenylation and alkylation reactions, both electron-rich and electron-deficient (hetero)arenes can be successfully functionalized. wikipedia.orgacs.org A range of alkenes, including acrylates and styrenes, and alkyl halides (primary, secondary, and tertiary) serve as effective coupling partners. wikipedia.orgcdmf.org.br Oxidative conditions, often employing a copper(II) or silver(I) salt, are common for alkenylation, while alkylations are typically performed under basic conditions. rsc.orgwikipedia.org Notably, some of these transformations can be performed in water or even under solvent-free conditions, enhancing their green chemistry credentials. rsc.orgwikipedia.org

The deaminative coupling reactions demonstrate good functional group tolerance. A variety of 2-aminoaryl aldehydes and ketones can be coupled with both cyclic and acyclic branched primary amines to afford quinoline derivatives in good to excellent yields.

Carbon-Carbon Bond Formation Beyond C-H Activation

While C-H activation is a dominant area of application, ruthenium acetate chloride complexes also catalyze other important carbon-carbon bond-forming reactions.

Ruthenium acetate complexes have been identified as effective catalysts for the head-to-head dimerization of terminal alkynes. This reaction provides an atom-economical route to conjugated 1,4-enynes, which are versatile building blocks in organic synthesis.

Specifically, a ruthenium(II) acetate complex bearing a bulky diphosphine ligand, [Ru(η2-OAc)2(DiPPF)] (where DiPPF is 1,1'-bis(diisopropylphosphino)ferrocene), has been shown to catalyze the dimerization of terminal alkynes. For example, the dimerization of phenylacetylene (B144264) using this catalyst at 110 °C results in 1,4-diphenyl-1-buten-3-yne with high yield and excellent stereoselectivity for the Z-isomer. The reaction is applicable to a range of aromatic and aliphatic terminal alkynes.

| Alkyne Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (Z/E) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | [Ru(η2-OAc)2(DiPPF)] | 110 | 85 | 95:5 | |

| 4-Ethynyltoluene | [Ru(η2-OAc)2(DiPPF)] | 110 | 90 | 94:6 | |

| 1-Ethynyl-4-fluorobenzene | [Ru(η2-OAc)2(DiPPF)] | 110 | 75 | 95:5 | |

| 1-Heptyne | [Ru(η2-OAc)2(DiPPF)] | 110 | 55 | 93:7 |

Carbonylation Reactions

Ruthenium acetate chloride complexes and their derivatives serve as effective precatalysts in carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic substrate using carbon monoxide (CO). wikipedia.orgresearchgate.net These reactions are of significant industrial importance for the synthesis of esters, aldehydes, and ketones. wikipedia.org The catalytic activity often relies on the in situ generation of active mononuclear ruthenium species from the more stable dimeric or polymeric precatalyst. researchgate.net

Research has demonstrated that ruthenium catalysts can facilitate the carbonylation of various C-H bonds. For instance, the direct carbonylation of C-H bonds in arylacetamides has been achieved using a bidentate-chelation system with a ruthenium catalyst. researchgate.net In these processes, a stable ruthenium precursor, such as dodecacarbonyltriruthenium (B8016418) (Ru3(CO)12), which can be formed from or is related to acetate chloride complexes under reaction conditions, fragments into catalytically active mononuclear species. researchgate.net The presence of additives like water is sometimes required for the efficient generation of these active species. researchgate.net

Another key application is the alkoxycarbonylation of alkenes to produce industrially valuable esters. A protocol using Ru3(CO)12 as the catalyst, in the presence of an ionic liquid like [Bmim]Cl, has been developed for the methoxycarbonylation of alkenes. researchgate.net This system demonstrates that the catalyst-containing ionic liquid phase can be recycled and reused multiple times. researchgate.net

The table below summarizes representative research findings in ruthenium-catalyzed carbonylation reactions.

Table 1: Ruthenium-Catalyzed Carbonylation Reactions

| Substrate | Catalyst System | Key Conditions | Product Type | Yield | Source(s) |

|---|---|---|---|---|---|

| Arylacetamide | Ruthenium Catalyst | Bidentate-chelation, Ethylene, H₂O | Aryl Ketone | - | researchgate.net |

| Alkenes | Ru₃(CO)₁₂ / [Bmim]Cl | Low CO concentration, Methanol (B129727) | Ester | Up to 82% | researchgate.net |

Allylic Ether Isomerization

Ruthenium complexes containing acetate and chloride ligands are also proficient catalysts for the isomerization of double bonds, particularly in allylic systems. Isomerization of allylic ethers and related compounds is a valuable transformation in organic synthesis, providing access to different isomers that can be used in subsequent reactions.

A notable example is the ruthenium-catalyzed regioselective olefin migration of dihydropyran allylic acetals to form homoallylic acetals. acs.org This reaction serves as a key step in a de novo synthetic strategy towards β-2,6-dideoxypyranoglycosides, a class of compounds found in various natural products. acs.org The process illustrates the catalyst's ability to selectively migrate the double bond within the cyclic allylic acetal (B89532) to a specific, thermodynamically favorable position, intercepting an intermediate that is crucial for the synthesis of the target molecule. acs.org This type of isomerization highlights the utility of ruthenium catalysis in complex synthetic pathways, enabling the construction of challenging carbohydrate structures. acs.org

Mechanistically similar transformations, such as the redox isomerization of allyl alcohols catalyzed by ruthenium, demonstrate the broad potential for these catalysts to selectively act on allylic double bonds without affecting other functional groups. semanticscholar.org

The table below details findings on the isomerization of allylic acetals catalyzed by ruthenium complexes.

Table 2: Ruthenium-Catalyzed Isomerization of Dihydropyran Allylic Acetals

| Substrate Class | Catalyst System | Transformation | Product Class | Application | Source(s) |

|---|---|---|---|---|---|

| Dihydropyran Allylic Acetals | Ruthenium Catalyst | Regioselective Olefin Migration | Homoallylic Acetals | Synthesis of β-2,6-dideoxypyranoglycosides | acs.org |

| Allyl Alcohols | Ruthenium Catalyst | Redox Isomerization | Saturated Carbonyls | Selective Isomerization | semanticscholar.org |

Precatalyst Roles and Activation Mechanisms in Catalytic Cycles

The compound diruthenium tetraacetate chloride, with the formula {[Ru2(O2CCH3)4]Cl}n, is a mixed-valence Ru(II,III) coordination polymer. wikipedia.org In catalysis, this and related ruthenium(III) complexes typically function as precatalysts—stable precursor compounds that are converted into the catalytically active species under reaction conditions. chimia.chnih.gov The activation process is a critical step that initiates the catalytic cycle and involves the transformation of the robust precatalyst into a more reactive, often coordinatively unsaturated, species.

Several key activation mechanisms have been identified for ruthenium precatalysts:

Reduction to a Lower Oxidation State: Many catalytic cycles require ruthenium in a lower oxidation state, such as Ru(II), Ru(I), or Ru(0). The Ru(III) center in a precatalyst can be reduced in situ. For example, in certain atom transfer radical addition (ATRA) reactions, a Ru(III) complex is reduced by a metal like magnesium to a hypothetical, active Ru(II) species which then enters the catalytic cycle. chimia.ch Similarly, electrochemical methods can be used to reduce a Ru(III) precatalyst (like RuCl3·nH2O) to an active Ru(II) intermediate, enabling C-H activation at mild temperatures. nih.gov

Ligand Dissociation or Abstraction: The creation of a vacant coordination site on the ruthenium center is often essential for substrate binding. This can be achieved through the dissociation of a ligand. In some systems, a silver salt is used to abstract a halide ligand, generating a cationic and more reactive ruthenium species that can coordinate with the substrate and initiate catalysis. nih.govnih.gov Thermal dissociation of a ligand, such as a p-cymene (B1678584) ligand, can also generate the active intermediate. researchgate.net

Formation of Ruthenium-Hydride Species: In reactions like isomerization and hydrogenation, the formation of a ruthenium-hydride (Ru-H) bond is a common and crucial step in the activation process. The Ru-H species is often the true catalyst that interacts with the substrate's double bonds. researchgate.net This active hydride can be generated in situ from a Ru(III) chloride complex in the presence of a hydrogen source. researchgate.net

Fragmentation of Clusters: In carbonylations, polynuclear ruthenium carbonyl clusters like Ru3(CO)12 are often used as precatalysts. Under reaction conditions, these clusters can fragment into active mononuclear ruthenium-carbonyl species, which are the actual catalysts. researchgate.net There is significant evidence that Ru3(CO)12 behaves as a precatalyst for a variety of catalytically active mononuclear ruthenium species in different reactions. researchgate.net The dimeric core of diruthenium tetraacetate chloride can be thought of in a similar vein, where cleavage of the Ru-Ru bond or fragmentation of the polymer chain is necessary to generate active monomeric sites.

Mechanistic Investigations of Ruthenium Acetate Chloride Catalyzed Transformations

Ligand-Assisted Proton Shuttle (LAPS) Mechanisms

A key mechanistic feature in many ruthenium-catalyzed reactions is the active participation of ligands in proton transfer events. This concept, known as Ligand-Assisted Proton Shuttle (LAPS), highlights that ligands are not mere spectators coordinating to the metal center but are integral to the catalytic cycle, facilitating bond-making and bond-breaking processes.

The isomerization of terminal alkynes to vinylidene species is a fundamental step in numerous ruthenium-catalyzed reactions. researchgate.net This transformation typically involves a 1,2-hydrogen shift. organic-chemistry.org The process often begins with the coordination of the alkyne to the ruthenium center, forming a π-alkyne complex. researchgate.net This intermediate can be a transient species that rapidly converts to the more stable vinylidene complex. researchgate.net The formation of transition metal-vinylidene complexes from terminal alkynes is a widely recognized and facile process. researchgate.netnih.gov

Experimental and theoretical studies have explored the mechanisms of this tautomerization. For instance, the reaction of ruthenium complexes with terminal alkynes can lead to the formation of η2-alkyne complexes, which may be stable enough for experimental characterization or act as fleeting intermediates before rearranging to the vinylidene product. researchgate.net In some systems, the isomerization is thought to proceed via the slippage of the π-bound alkyne to form a σC-H complex, followed by an indirect 1,2-H shift to yield the vinylidene species. researchgate.net

The acetate (B1210297) ligand has been identified as a highly effective internal base and proton shuttle in ruthenium-catalyzed transformations. rsc.orgacs.org Its ability to participate directly in proton transfer steps is crucial for the efficiency of many catalytic cycles. rsc.orgacs.org

An experimental and computational study of the reaction between the ruthenium bis-acetate complex, Ru(κ2-OAc)2(PPh3)2, and phenylacetylene (B144264) (HC≡CPh) demonstrated this role explicitly. rsc.org The reaction, which yields the vinylidene complex Ru(κ1-OAc)(κ2-OAc)(=C=CHPh)(PPh3)2, proceeds under remarkably mild conditions. rsc.org DFT calculations revealed that the acetate ligand not only assists in the initial C-H activation of the alkyne but also subsequently delivers the proton to the alkenyl ligand in a hydride-to-alkenyl-to-alkynyl transformation. acs.org This ability of the acetate ligand to mediate proton transfer between mutually trans ligands represents a significant mechanistic feature. acs.org This ligand-assisted proton shuttle (LAPS) mechanism, facilitated by the hemilability of the acetate ligand, is considered responsible for enhancing catalytic activity. rsc.orgacs.org

| Ruthenium Complex | Reactant | Product | Key Mechanistic Feature | Reference(s) |

| Ru(κ2-OAc)2(PPh3)2 | HC≡CPh | Ru(κ1-OAc)(κ2-OAc)(=C=CHPh)(PPh3)2 | Intramolecular acetate-mediated proton shuttle (LAPS) | rsc.org |

| [Ru(X)H(CO)(PiPr3)2] (X = κO2-OC(O)Me) | Phenylacetylene | Alkenyl and alkynyl derivatives | Acetate assists in C-H activation and subsequent proton delivery to the alkenyl ligand. | acs.org |

DFT and Computational Mechanistic Studies

Density Functional Theory (DFT) and other computational methods have become indispensable tools for elucidating the complex mechanisms of ruthenium-catalyzed reactions. acs.orgnih.gov These studies provide detailed insights into reaction pathways, intermediate structures, and the energetics of transition states, complementing experimental findings. hud.ac.ukmdpi.com

Computational studies are frequently used to map the potential energy surfaces of catalytic cycles. researchgate.netresearchgate.net By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that illustrate the most plausible reaction pathway. researchgate.netsemanticscholar.org

For example, in the ruthenium-catalyzed C-H allylation of benzoic acids, DFT calculations were used to explore the entire catalytic cycle, which includes C-H activation, migratory insertion, and catalyst recovery. acs.orgnih.gov The analysis of transition state structures is critical in these studies. For instance, in a β-hydride elimination step, a four-center transition state involving the ruthenium center abstracting a hydrogen atom was identified. acs.org These computational models allow for the comparison of different potential pathways, helping to determine the most energetically favorable route. rsc.orgmdpi.com The reliability of these theoretical models is often validated by comparing calculated energy barriers and reaction outcomes with experimental observations. rsc.org

| Catalytic Step | System Studied | Computational Finding | Reference(s) |

| C-H Activation | Ru-catalyzed C-H allylation of benzoic acids | Concerted metalation-deprotonation (CMD) mechanism is plausible. | nih.gov |

| β-Hydride Elimination | Ru-catalyzed C-H allylation | Involves a four-center transition state with the Ru center abstracting the hydrogen. | acs.org |

| Acetylene (B1199291) Hydrochlorination | Pincer ligand supported Ru(II) complexes | The electrophilic proton-ruthenation mechanism is favored due to lower energetic barriers. | mdpi.com |

| Alkyne to Vinylidene Isomerization | Ru-bis-acetate complex + phenylacetylene | Acetate ligand directly facilitates proton transfer. | rsc.orgacs.org |

Identifying the rate-determining step (RDS) is a primary goal of mechanistic studies as it pinpoints the kinetic bottleneck of a catalytic reaction. rsc.org A combination of experimental kinetics and computational modeling is often employed for this purpose. rsc.orgacs.org

In the ruthenium-catalyzed C-H allylation of benzoic acids, DFT calculations, in conjunction with experimental kinetic isotope effects (kH/kD values of 2.8–4.5), identified the C-H activation of the benzoic acid as the rate-limiting step. acs.orgnih.gov Similarly, in studies of ammonia (B1221849) decomposition on ruthenium-based catalysts, microkinetic models grounded in ab initio calculations are developed to test different potential rate-determining steps against experimental results. rsc.org By comparing the calculated reaction rates for each proposed RDS with experimentally measured rates, the most likely RDS can be determined. acs.org For instance, in one study, the hydrogenation step of an NH species (NH* + H* ⇌ NH2* + *) was identified as the best fit for the RDS. acs.org

Diruthenium complexes, particularly mixed-valence Ru(II)/Ru(III) systems, have been extensively studied to understand bridge-mediated electron transfer and electronic coupling. rsc.orgresearchgate.net Theoretical models, often based on DFT, are crucial for interpreting the experimental data derived from techniques like electronic absorption spectroscopy and electrochemistry. hud.ac.ukacs.org

| Parameter | Definition/Significance | Experimental Probe | Theoretical Insight | Reference(s) |

| Kc (Comproportionation Constant) | Thermodynamic stability of the mixed-valence state with respect to disproportionation. | Electrochemistry (from ΔE of successive redox couples). | Correlates with the calculated energy of the mixed-valence state. | rsc.orgresearchgate.net |

| H_ab (Electronic Coupling Parameter) | A direct measure of the electronic interaction between two redox centers. | Electronic Absorption Spectroscopy (from intervalence charge transfer, IVCT, bands). | Calculated from the energy splitting of orbitals in the mixed-valence state. | acs.org |

| Mixed-Valence State | A molecular entity containing metal ions in different oxidation states (e.g., Ru(II)Ru(III)). | EPR and Electronic Absorption Spectroscopy. | DFT calculations elucidate electronic structure and frontier molecular orbitals. | hud.ac.ukrsc.orgacs.org |

Reaction Pathway Elucidation

The elucidation of reaction pathways is fundamental to understanding and optimizing catalytic transformations involving ruthenium acetate chloride. This involves identifying key intermediates and observing the reaction in real-time to map out the catalytic cycle.

Identification and Characterization of Intermediates

The catalytic activity of ruthenium complexes is intrinsically linked to the series of intermediates formed during the reaction. In ruthenium-catalyzed C-H activation and annulation reactions, detailed mechanistic studies have provided strong evidence for a catalytic cycle that begins with a carboxylate-assisted C-H bond ruthenation. acs.org This is followed by the coordinative insertion of an alkyne, reductive elimination, and subsequent reoxidation of the resulting ruthenium(0) complex. acs.org

In the context of CO2 hydrogenation, high-pressure operando NMR spectroscopy has been instrumental in identifying organometallic species present under catalytic conditions. osti.govacs.orgacs.org For instance, in reactions using ruthenium bis(diphosphine) complexes, a hydrido-dihydrogen complex has been observed as a key intermediate. osti.govacs.org The specific intermediates can vary depending on the base used. For example, with DBU as the base, cis-Ru(PNP)2(H)2 is the predominant species observed, suggesting a catalytic cycle where DBU deprotonates a cis-[Ru(PNP)2(H2)(H)]+ intermediate. osti.govacs.org

In reactions involving N-alkoxybenzamides, insightful experimental and theoretical studies point towards a Ru(II)-Ru(IV)-Ru(II) pathway. rsc.orgrsc.org This mechanism involves the formation of a putative Ru-nitrene intermediate, which is a departure from conventional mechanisms where alkyne insertion precedes N-O bond cleavage. rsc.orgrsc.org The stepwise addition of reactants has also allowed for the isolation and characterization of specific intermediates. For example, in the reaction of mer-[Ru(H)2(CO)(PPh3)3] with thymine (B56734) acetic acid, monohapto and dihapto intermediates have been intercepted and characterized. mdpi.com

The structure of the ruthenium complex itself can be complex. Diruthenium tetraacetate chloride, for example, is a coordination polymer with the formula {[Ru2(O2CCH3)4]Cl}n. wikipedia.org Its core structure features a [Ru2(O2CCH3)4]+ unit with a Ru-Ru distance of 228 pm, where four acetate ligands bridge the two ruthenium centers. wikipedia.org These units are then linked by bridging chloride ligands. wikipedia.org

| Reaction Type | Key Intermediates Identified | Experimental Technique |

| CO2 Hydrogenation | Hydrido-dihydrogen complex, cis-Ru(PNP)2(H)2, cis-[Ru(PNP)2(H2)(H)]+ | High-Pressure Operando NMR Spectroscopy |

| C-H Annulation | Ru-nitrene species | Experimental and Theoretical Studies |

| Alkyne Annulation | Ruthenacycle after C-H metalation | Mechanistic Studies |

| Reaction with Thymine Acetic Acid | mer-κ¹(O)THAc-Ru(CO)H(PPh3)3, trans(P,P)-κ²(O,O)THAc-[Ru(CO)H(PPh3)2] | Stepwise Addition, NMR Spectroscopy |

Operando Spectroscopic Techniques for Real-Time Monitoring (e.g., Operando NMR for CO2 Hydrogenation)

Operando spectroscopy is a powerful tool for observing catalytic species as they exist under actual reaction conditions, providing a direct correlation between catalyst structure and catalytic activity. osti.govacs.orgacs.org High-pressure operando Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been pivotal in studying the hydrogenation of carbon dioxide (CO2) to formate (B1220265) and methanol (B129727) catalyzed by ruthenium complexes. osti.govacs.orgresearchgate.net

By monitoring reactions under high pressure (e.g., 40 atm of a 1:1 H2/CO2 mixture), researchers can directly observe and identify the structures of organometallic species present during catalysis. osti.govacs.org In the hydrogenation of CO2 using ruthenium bis(diphosphine) complexes, operando ¹H and ³¹P{¹H} NMR spectroscopy allowed for the correlation between the rate of formate production and the observation of specific intermediates, such as a hydrido-dihydrogen complex. osti.govacs.org These studies revealed that the reaction can proceed through two competing catalytic cycles, with the dominant pathway depending on the choice of base and catalyst. osti.govacs.org

For example, using the base DBU with cis-Ru(PNP)2(H)2 and cis-[Ru(PNP)2(κ2-OAc)]+, operando NMR showed that cis-Ru(PNP)2(H)2 is the main species present. acs.org This supports a mechanism where the strong base deprotonates cis-[Ru(PNP)2(H2)(H)]+ to regenerate the catalyst, followed by a rate-determining hydride transfer to CO2. osti.govacs.org Kinetic data derived from operando NMR studies also provide insights into rate enhancements, such as the 12-fold increase in the rate of hydrogenation of the transient formaldehyde (B43269) intermediate in methanol production when using specific catalysts. researchgate.net This real-time monitoring is crucial for understanding the vital role of additives like bases in determining both the rate and the reversibility of the chemical transformation. osti.govacs.org

| Catalytic System | Operando Technique | Key Findings |

| Ruthenium bis(diphosphine) complexes for CO2 hydrogenation | High-Pressure ¹H and ³¹P{¹H} NMR | Correlated formate production rate with observation of a hydrido-dihydrogen intermediate. osti.govacs.org Revealed two competing catalytic cycles dependent on the base. osti.govacs.org |

| cis-Ru(PNP)2(H)2 / cis-[Ru(PNP)2(κ2-OAc)]+ with DBU for CO2 hydrogenation | High-Pressure Operando NMR | Identified cis-Ru(PNP)2(H)2 as the predominant species. acs.org Supported a mechanism involving base-mediated regeneration of the catalyst. osti.govacs.org |

| Ru(triphos) catalyst for CO2 to MeOH hydrogenation | Operando NMR Spectroscopy | Kinetic data showed a 12-fold rate enhancement for the hydrogenation of the formaldehyde intermediate. researchgate.net |

Role of the Acetate Ligand in Reaction Mechanisms

The acetate ligand is often not a mere spectator in ruthenium-catalyzed reactions. It can actively participate in the catalytic cycle, influencing the reaction pathway, facilitating bond cleavages, and mediating proton transfer steps.

Non-Innocent Behavior of Coordinated Acetate Ligands

The acetate ligand frequently exhibits "non-innocent" behavior, meaning it is directly involved in the key steps of the reaction mechanism rather than simply acting as a supporting ligand. In the synthesis of ruthenium vinylidene complexes from the reaction of cis-Ru(κ2-OAc)2(PPh3)2 with terminal alkynes, the acetate ligands are fluxional and participate in the transformation. acs.org The resulting vinylidene complexes, Ru(κ2-OAc)(κ1-OAc)(═C═CHR)(PPh3)2, feature both bidentate (κ²) and monodentate (κ¹) acetate ligands. acs.org

This dynamic coordination of the acetate ligand is crucial. The rapid switching between mono- and bidentate binding modes can stabilize mononuclear complex species and facilitate substitution reactions on the metal center. acs.org In some cases, a hydrogen bond can form between a substrate functional group (like a hydroxyl group on a vinylidene ligand) and the κ¹-acetate ligand, which influences the subsequent reactivity of the complex. acs.org This interaction can inhibit certain reaction pathways, such as the elimination of water. acs.org The acetate ligand can also act as a proton shuttle, assisting in the tautomerization of alkynes to vinylidenes. york.ac.uk

Facilitation of N-O Bond Cleavage by Acetic Acid in C-H Annulations

In certain ruthenium-catalyzed C-H activation/annulation reactions, acetic acid, which can be generated in situ, plays a critical role in facilitating key bond-breaking steps. rsc.orgrsc.org Specifically, in the annulation of alkyne-tethered N-alkoxybenzamides, the reaction proceeds through an unconventional Ru(II)-Ru(IV)-Ru(II) pathway. rsc.orgrsc.org A crucial step in this mechanism is the cleavage of the N-O bond, which occurs before the insertion of the alkyne. rsc.orgrsc.org

Mechanistic studies, supported by both experiments and DFT calculations, have revealed that acetic acid, generated from the initial N-H/C-H activation step, facilitates this N-O bond cleavage. rsc.orgrsc.org This assistance leads to the formation of a key Ru-nitrene intermediate. rsc.orgrsc.org This mode of action is distinct from many other transition metal-catalyzed C-H activation/annulations where alkyne insertion typically precedes the cleavage of the heteroatom bond. rsc.orgrsc.org The use of substrates with N-O bonds can serve as an "internal oxidant" strategy in these syntheses. acs.org

Influence on Substrate Binding and Proton Transfer

The acetate ligand significantly influences the catalytic process by affecting how substrates bind to the ruthenium center and by mediating proton transfer events. The carboxylate assistance is a cornerstone of the mechanism for many ruthenium(II)-catalyzed oxidative annulations. acs.org The initial, reversible C-H ruthenation is often guided and assisted by the carboxylate ligand. acs.orgacs.orgnih.gov

Furthermore, the acetate ligand can foster hydrogen bonding interactions with solvents and substrates, which can be a key factor in the catalytic activity. acs.org In reactions involving thymine acetic acid (THAcOH), NMR studies and DFT calculations support a reaction path where the acetate moiety of the ligand coordinates to the ruthenium center. mdpi.comresearchgate.net This metal coordination is believed to play a pivotal role in stabilizing the minor lactim tautomer of the nucleobase, which could be relevant to its biological activity. mdpi.comresearchgate.net The acetate ligand can also function as a proton shuttle, a mechanism termed Ligand Assisted Proton Shuttle (LAPS), where it transports a proton from one part of a substrate to another or between substrates. researchgate.net This is particularly relevant in processes like alkyne-vinylidene tautomerization. researchgate.net

Proposed Catalytic Cycles (e.g., Ru(II)-Ru(IV)-Ru(II) pathways in C-H Activation)

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, and ruthenium-based catalysts have emerged as powerful tools in this field. Among these, complexes involving ruthenium, acetate, and chloride have demonstrated significant catalytic activity. Mechanistic investigations, combining experimental and computational studies, have led to the proposal of catalytic cycles that rationalize the observed transformations. A prominent and frequently invoked pathway is the Ru(II)-Ru(IV)-Ru(II) catalytic cycle, particularly in C-H activation reactions. This cycle provides a framework for understanding how a ruthenium(II) precatalyst can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.